molecular formula C12H14ClN3O B7584798 1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole

1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole

Cat. No.: B7584798
M. Wt: 251.71 g/mol
InChI Key: MFYLWXVSMGSSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole, also known as CMPT, is a chemical compound that belongs to the triazole family. It has gained significant attention in scientific research due to its potential therapeutic applications. CMPT is synthesized using specific methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cell survival. In fungal cells, this compound has been found to inhibit the activity of lanosterol 14α-demethylase, an enzyme that is essential for the synthesis of ergosterol, a key component of fungal cell membranes. In viral cells, this compound has been found to inhibit the activity of NS5B polymerase, an enzyme that is essential for the replication of hepatitis C virus.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and inhibit the formation of new blood vessels. In fungal cells, this compound has been found to disrupt the integrity of the cell membrane, leading to cell death. In viral cells, this compound has been found to inhibit the replication of the virus. This compound has also been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent anticancer, antifungal, and antiviral activities. However, there are some limitations to its use in lab experiments. This compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. It can also be toxic to normal cells at high concentrations, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on 1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole. One area of interest is the development of new synthetic methods for this compound that can improve its yield and purity. Another area of interest is the optimization of this compound's therapeutic potential by modifying its chemical structure or combining it with other compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on normal cells. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a potential therapeutic agent.

Synthesis Methods

1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole is synthesized using a specific method that involves the reaction of 2-chloro-4-methoxybenzaldehyde with 3,5-dimethyl-1H-1,2,4-triazole in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified using column chromatography. The yield of this compound varies depending on the reaction conditions and purification methods used.

Scientific Research Applications

1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antiviral activities. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In antifungal research, this compound has been found to be effective against various fungal species, including Candida albicans and Aspergillus fumigatus. In antiviral research, this compound has been found to inhibit the replication of hepatitis C virus.

Properties

IUPAC Name

1-[(2-chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-8-14-9(2)16(15-8)7-10-4-5-11(17-3)6-12(10)13/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYLWXVSMGSSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC2=C(C=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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